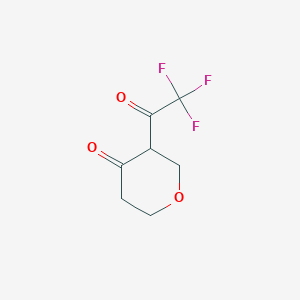

3-(Trifluoroacetyl)oxan-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(Trifluoroacetyl)oxan-4-one" is not directly mentioned in the provided papers, but the papers discuss related trifluoroacetyl compounds and their synthesis, which can provide insights into the chemistry of similar structures. Trifluoroacetyl groups are known for their electron-withdrawing properties and are often used in the synthesis of various heterocyclic compounds.

Synthesis Analysis

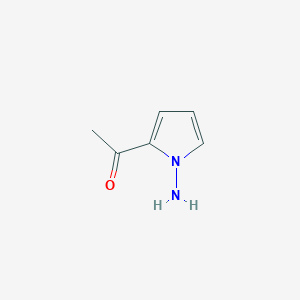

The synthesis of compounds containing the trifluoroacetyl group is well-documented in the provided papers. For instance, mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates are obtained from the reaction of N-acyl-N-alkylglycines with trifluoroacetic anhydride and can react with phosphorus ylides to yield β-trifluoromethylpyrroles . Another synthesis method involves the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride to produce 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones . These methods highlight the reactivity of trifluoroacetyl derivatives in forming heterocyclic structures.

Molecular Structure Analysis

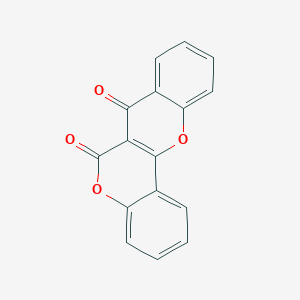

The molecular structure of trifluoroacetyl derivatives is characterized by the presence of the trifluoromethyl group, which is highly electronegative and influences the chemical behavior of the compound. In the context of phthalocyanine derivatives, the trifluoromethyl group is part of a larger structure that exhibits specific spectroelectrochemical properties . The presence of this group can also facilitate regioselective reactions, as seen in the synthesis of 3,4-fused coumarins using 4-chloro-3-(trifluoroacetyl)coumarins .

Chemical Reactions Analysis

The trifluoroacetyl group participates in various chemical reactions, often acting as an activating group for further transformations. For example, 4-chloro-3-(trifluoroacetyl)coumarins react with different nucleophiles to yield heteroannulated coumarins . Additionally, 4-tolylthallium(III) bis(trifluoroacetate) can oxidize aromatic substrates to generate persistent radical cations . These reactions demonstrate the versatility of trifluoroacetyl derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetyl derivatives are influenced by the trifluoromethyl group. This group's strong electron-withdrawing nature can affect the acidity, reactivity, and stability of the compounds. For instance, the synthesis of 1-aryl isochroman-3-ones using trifluoroacetic anhydride involves a carboxy-Pictet-Spengler reaction, indicating the role of the trifluoroacetyl group in facilitating cyclization reactions under mild conditions . The electron-withdrawing effect also contributes to the unique electrochemical properties observed in phthalocyanine derivatives .

Applications De Recherche Scientifique

Environmental and Soil Chemistry

Research has explored the behavior of oxyanions and organic acids in the environment, particularly their adsorption on iron oxides and hydroxides in soils. This work is significant for understanding the mobility and reactivity of various compounds, including potentially those related to 3-(Trifluoroacetyl)oxan-4-one, in environmental settings (Han, Kim, & Ro, 2020).

Heterocyclic Chemistry and Biological Applications

The chemistry of heterocyclic compounds, such as oxadiazoles, is a vibrant area of study due to their biological significance. Oxadiazole derivatives, including structures that may be related to or derivable from 3-(Trifluoroacetyl)oxan-4-one, have been extensively researched for their medicinal properties. These compounds play crucial roles in developing new therapeutic agents for treating a wide range of diseases (Nayak & Poojary, 2019).

Photocatalysis for Environmental Applications

In the field of photocatalysis, g-C3N4-based photocatalysts have been designed for environmental applications, including water splitting and degradation of pollutants. This research highlights the potential for innovative materials, possibly including or inspired by 3-(Trifluoroacetyl)oxan-4-one, in harnessing solar energy for environmental remediation (Wen, Xie, Chen, & Li, 2017).

Metal-Ion Sensing and Photoluminescent Applications

Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, are highlighted for their broad spectrum of applications beyond pharmacology, including in materials science and organic electronics. These compounds, related to the functional groups in 3-(Trifluoroacetyl)oxan-4-one, are utilized in developing chemosensors for metal ions due to their photoluminescent properties and thermal stability (Sharma, Om, & Sharma, 2022).

Propriétés

IUPAC Name |

3-(2,2,2-trifluoroacetyl)oxan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O3/c8-7(9,10)6(12)4-3-13-2-1-5(4)11/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXRMWZXTQUELM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625193 |

Source

|

| Record name | 3-(Trifluoroacetyl)oxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoroacetyl)oxan-4-one | |

CAS RN |

158351-87-2 |

Source

|

| Record name | 3-(Trifluoroacetyl)oxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)

![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)

![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)